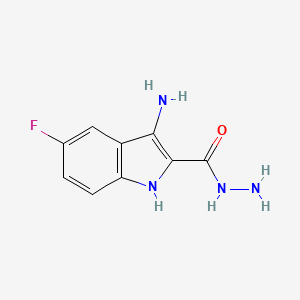

3-amino-5-fluoro-1H-indole-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

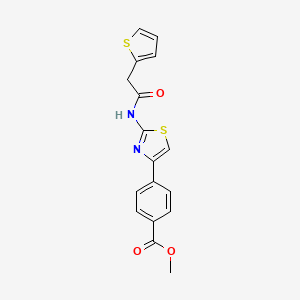

3-Amino-5-fluoro-1H-indole-2-carbohydrazide is a chemical compound with the molecular formula C9H9FN4O . It has an average mass of 208.192 Da and a monoisotopic mass of 208.076035 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a 1H-indole ring substituted with a fluoro group at the 5th position, an amino group at the 3rd position, and a carbohydrazide group at the 2nd position .Chemical Reactions Analysis

The electrochemical behavior of indole derivatives varies due to the nature of substitutions in the indole moiety . For example, the redox behavior of all derivatives varies due to the nature of substitutions in the indole sulfonamide moiety .Physical And Chemical Properties Analysis

This compound has a molecular formula of C9H9FN4O, an average mass of 208.192 Da, and a monoisotopic mass of 208.076035 Da .Aplicaciones Científicas De Investigación

Antidiabetic Activity

The compound 2-Amino-(5-fluoro-2-oxoindolin-3-ylidene) benzoxazole-5-carbohydrazide, a derivative related to 3-amino-5-fluoro-1H-indole-2-carbohydrazide, was investigated for its antidiabetic properties in alloxan-induced diabetic rats. The study revealed that this compound significantly reduced blood glucose levels in a dose-dependent manner, indicating potential antidiabetic activity (Anreddy, 2014).

Antimycobacterial and Anticancer Agents

A new series of functionalized indoles, including 5-fluoro-N2-(cyclohexylidene)-3-phenyl-1H-indole-2-carbohydrazides and their cyclization products, demonstrated moderate to good inhibitory activity against Mycobacterium tuberculosis. Additionally, some compounds in this series displayed broad spectrum antiproliferative activity against leukemia cell lines, suggesting their potential as antimycobacterial and anticancer agents (Cihan-Üstündağ & Çapan, 2012).

Cytotoxic Activity

A series of novel 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cell lines. Some of these compounds showed more potent antiproliferative activity than the positive drug 5-fluorouracil, particularly against HepG-2, BGC823, and BT474 cell lines. This suggests the potential of these compounds in cancer treatment (Zhang et al., 2011).

Antimicrobial Activities

Some new 3-substituted indole derivatives, synthesized from indole-3-carboxaldehydes, showed significant antimicrobial activities. The study highlighted the potential of these compounds in developing new antimicrobial agents (Salman et al., 2015).

Electrochemical Properties

Indole-based-sulfonamide derivatives synthesized from 5-fluoro-1H-indole-3-carbohydrazide were characterized for their electrochemical behavior. The study provided insights into the structure–activity relationships of these compounds, which could be relevant for their biological applications (Ibrahim et al., 2020).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 3-amino-5-fluoro-1h-indole-2-carbohydrazide, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, and anticancer activities .

Propiedades

IUPAC Name |

3-amino-5-fluoro-1H-indole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4O/c10-4-1-2-6-5(3-4)7(11)8(13-6)9(15)14-12/h1-3,13H,11-12H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMDWZIYZKCUBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(N2)C(=O)NN)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B2578955.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide](/img/structure/B2578959.png)

![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2578963.png)

![3-(4-Fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline](/img/structure/B2578967.png)

![6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2578969.png)

![[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyr imidin-3-yl)]-N-benzylcarboxamide](/img/structure/B2578971.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine](/img/structure/B2578972.png)

![2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2578974.png)

![2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2578975.png)

![(5E)-3-[(3,5-dimethylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2578977.png)